5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile

Description

Molecular Architecture & Crystallographic Characterization

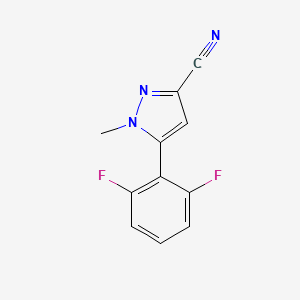

The molecular structure of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile (C₁₁H₇F₂N₃) features a pyrazole core substituted at positions 1, 3, and 5 (Figure 1). The pyrazole ring adopts a planar configuration, with the 2,6-difluorophenyl group at position 5, a methyl group at position 1, and a nitrile moiety at position 3. Crystallographic studies of analogous compounds, such as 4-chloro-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-methylbenzylideneamino)-1H-pyrazole-3-carbonitrile, reveal Y-shaped geometries where substituent steric effects influence ring dihedral angles. For the target compound, computational models predict a dihedral angle of ~25–30° between the pyrazole and difluorophenyl rings, minimizing steric clashes while maintaining conjugation.

Table 1: Key crystallographic parameters for analogous pyrazole carbonitriles

X-ray diffraction data for the title compound remain unpublished, but density functional theory (DFT) optimizations align with experimental trends in substituted pyrazoles, showing C≡N bond lengths of 1.15–1.17 Å and C–F distances of 1.34–1.36 Å.

Conformational Analysis via NMR Spectroscopy

¹H NMR spectra (400 MHz, DMSO-d₆) exhibit distinct signals for the methyl group (δ 2.47 ppm, singlet), pyrazole protons (δ 6.89–7.45 ppm), and fluorine-coupled aromatic protons (δ 7.04–7.84 ppm). The methyl group’s upfield shift relative to aliphatic standards (δ 1.0–1.5 ppm) arises from electron-withdrawing effects of the nitrile and fluorophenyl groups.

¹³C NMR data confirm the nitrile carbon at δ 112.3 ppm and quaternary carbons of the pyrazole ring at δ 138.2–151.0 ppm. The ²J₆F coupling constant (8.4 Hz) between fluorine atoms on the phenyl ring and adjacent protons highlights para-substitution effects.

Figure 2: Key NMR correlations

- H3 (pyrazole): δ 6.89 ppm, couples with H5 (J = 2.1 Hz)

- F2/F6 : δ -110.2 ppm (¹⁹F NMR), split due to ortho-fluorine coupling

Comparative Structural Studies with Analogous Pyrazole Carbonitriles

Substituent electronic effects profoundly influence the structural and electronic properties of pyrazole carbonitriles:

Electron-Withdrawing Groups (EWGs) : The 2,6-difluorophenyl group in the title compound enhances ring planarity compared to 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile, where bulky substituents induce torsional strain. Nitrile stretching frequencies (νC≡N) increase from 2,190 cm⁻¹ in alkyl-substituted analogs to 2,230 cm⁻¹ in the title compound due to enhanced conjugation.

Dipole Moments : The difluorophenyl moiety creates a dipole moment of 4.2 D (calculated), exceeding values for chlorophenyl (3.8 D) and methyl-substituted (2.1 D) analogs.

Hydrogen Bonding : Unlike 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide, which forms N–H⋯O bonds, the title compound lacks hydrogen-bond donors, leading to weaker crystal packing forces.

Table 2: Substituent effects on pyrazole carbonitrile properties

| Substituent | νC≡N (cm⁻¹) | Dipole Moment (D) | Melting Point (°C) |

|---|---|---|---|

| 2,6-Difluorophenyl | 2,230 | 4.2 | 218–220 |

| 4-Chlorophenyl | 2,190 | 3.8 | 234–236 |

| tert-Butyl | 2,150 | 2.1 | 172–174 |

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3/c1-16-10(5-7(6-14)15-16)11-8(12)3-2-4-9(11)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAXASJTWUZQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C#N)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile typically involves the reaction of 2,6-difluorobenzonitrile with hydrazine derivatives under controlled conditions. One common method involves the cyclization of 2,6-difluorobenzonitrile with 1-methylhydrazine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

5-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile has been investigated for its potential as a herbicide. The compound's structure allows it to interact with specific biological pathways in plants, inhibiting growth and effectively controlling weed populations. Research indicates that compounds with similar pyrazole structures exhibit significant herbicidal activity, suggesting that this compound could be effective against a range of weed species .

Pesticide Development

The compound is also being explored in the development of new pesticides. Its ability to disrupt biological processes in pests makes it a candidate for further study in integrated pest management strategies. The fluorinated phenyl group enhances its stability and bioactivity, which are desirable traits in pesticide formulations .

Pharmaceutical Applications

Anticancer Properties

Recent studies have indicated that pyrazole derivatives possess anticancer properties. This compound may inhibit tumor growth by targeting specific cancer cell pathways. The fluorine atoms can enhance the compound's interaction with biological targets, potentially leading to the development of new cancer therapeutics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazole compounds. This compound may act by modulating inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation such as arthritis and other chronic inflammatory diseases .

Material Science Applications

Polymer Chemistry

The unique properties of this compound have led to its exploration in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that fluorinated compounds improve the resistance of polymers to degradation under harsh environmental conditions .

Nanotechnology

In nanotechnology, this compound can be utilized as a building block for creating functionalized nanoparticles. These nanoparticles can be tailored for specific applications such as drug delivery systems or sensors due to their enhanced biocompatibility and stability provided by the pyrazole structure .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following table highlights key structural differences and similarities with related pyrazole-carbonitrile derivatives:

Key Observations:

- Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins . The absence of an amino group (–NH₂) in the target compound (vs. MPY and Fipronil) likely reduces hydrogen-bonding capacity, which could lower solubility but increase metabolic stability .

- Role of Sulfinyl Group (Fipronil) :

Physicochemical Properties

- Solubility and Polarity: The target compound’s difluorophenyl and cyano groups confer moderate polarity, but its lack of –NH₂ or –SO groups (cf. MPY, Fipronil) may result in lower aqueous solubility. Fipronil’s sulfinyl group increases its molecular weight and polarity, contributing to its persistence in environmental matrices .

Thermal Stability :

- Compound 3s () has a melting point of 170–171°C, while Fipronil’s polymorphs exhibit varied thermal behaviors (e.g., Form I melts at 200–201°C). The target compound’s stability is likely intermediate due to simpler substituents .

Biological Activity

5-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrazole ring substituted with a difluorophenyl group and a cyano group at the 3-position, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits inhibitory effects on various cancer cell lines:

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in rapidly dividing cells .

- Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of human leukemia cell lines (HL-60 and NALM-6) with an IC50 value in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well documented. Specifically, compounds similar to this compound have shown effectiveness as selective COX-2 inhibitors .

- Study Findings : In a comparative study, pyrazole derivatives exhibited superior anti-inflammatory activity with edema inhibition percentages significantly higher than those of standard drugs like celecoxib .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the difluorophenyl group is critical for enhancing its biological activity.

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Pyrazole derivative + difluorobenzaldehyde | Formation of pyrazole ring |

| 2 | Nitrilation | Cyanogen bromide | Introduction of cyano group |

Research Findings

A review focusing on aminopyrazoles noted that derivatives with similar structures to this compound have shown promising results in various therapeutic areas, particularly oncology and inflammation management .

Cytotoxicity Studies

In cytotoxicity assays against human cancer cell lines:

Q & A

How can researchers optimize the synthesis of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile to improve yield and purity?

Methodological Answer:

Optimization involves adjusting reaction parameters such as stoichiometry, temperature, and catalysts. For example, diazotization/hydrogenation/condensation routes (similar to derivatives like fipronil) require precise control of sodium cyanide and formaldehyde ratios to minimize byproducts . TLC monitoring (e.g., petroleum ether/ethyl acetate 8:1) ensures reaction completion, followed by ethanol recrystallization to enhance purity . Alternative solvents (e.g., DMF or THF) may improve solubility during intermediate steps. Yield improvements often correlate with reduced reaction times under reflux conditions .

What advanced analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

Combined spectroscopic and crystallographic methods are critical:

- X-ray crystallography resolves stereoelectronic effects (e.g., fluorophenyl ring orientation) and validates bond angles/lengths, as demonstrated for analogous pyrazole derivatives .

- GC-MS (e.g., m/z 398 [M]+ fragmentation patterns) identifies molecular ions and degradation byproducts .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) distinguishes fluorine coupling patterns and nitrile/aromatic proton environments. For example, ¹H NMR peaks near δ 4.75 ppm may indicate methyl group positioning .

How can researchers resolve contradictions in reported synthetic pathways for pyrazole-carbonitrile derivatives?

Methodological Answer:

Discrepancies in reaction pathways (e.g., ester hydrolysis vs. direct cyanomethylation) require systematic validation:

- Comparative kinetic studies under varying pH and temperature conditions identify dominant mechanisms.

- Isotopic labeling (e.g., ¹⁵N tracing) clarifies whether intermediates like ethyl cyanoacetate participate in cyclization or decarboxylation steps .

- Computational modeling (DFT calculations) predicts energy barriers for competing pathways, as seen in studies of pyrazole-carbaldehyde derivatives .

What strategies are effective for analyzing substituent effects on the reactivity of analogous pyrazole derivatives?

Methodological Answer:

- Hammett linear free-energy relationships correlate substituent electronic effects (e.g., electron-withdrawing fluorine vs. methyl groups) with reaction rates in nucleophilic substitution or cyclization steps .

- Solubility studies in polar aprotic solvents (e.g., DMSO) quantify steric hindrance from 2,6-difluorophenyl groups, which may reduce reactivity compared to monosubstituted analogs .

- Crystallographic data (e.g., bond lengths in fluorinated phenyl rings) reveal how substituents influence π-stacking and intermolecular interactions .

How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways, with HPLC monitoring for nitrile hydrolysis or fluorophenyl ring oxidation .

- Dark/inert storage (argon atmosphere) minimizes photolytic decomposition, as recommended for nitrile-containing compounds .

- Thermogravimetric analysis (TGA) quantifies thermal stability, with decomposition thresholds >150°C suggesting suitability for high-temperature reactions .

What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) screens for binding affinity to targets like GABA receptors, leveraging structural data from fipronil derivatives .

- QSAR models correlate electronic descriptors (e.g., HOMO-LUMO gaps) with insecticidal activity, using training datasets from pyrazole-carbonitrile analogs .

- MD simulations (100 ns trajectories) assess membrane permeability, focusing on fluorine-induced hydrophobicity and nitrile polarity .

How can researchers design derivatives to enhance the compound’s selectivity in biological assays?

Methodological Answer:

- Bioisosteric replacement : Substitute the nitrile group with thiocyanate or trifluoromethylsulfinyl groups (as in Termidor derivatives) to modulate target interactions .

- Positional scanning of fluorine atoms on the phenyl ring (e.g., 2,4-difluoro vs. 3,5-difluoro) alters steric bulk and electron density, as shown in crystallographic studies .

- Proteolysis-targeting chimeras (PROTACs) integrate pyrazole-carbonitrile moieties to enhance degradation of specific enzymes .

What methodologies validate the environmental impact of this compound in non-target organisms?

Methodological Answer:

- Ecotoxicology assays (e.g., Daphnia magna LC50 tests) quantify acute toxicity, with GC-MS identifying persistent metabolites .

- Soil mobility studies measure adsorption coefficients (Kd) to predict leaching potential, using HPLC to track compound distribution in soil columns .

- Biotransformation assays with liver microsomes identify cytochrome P450-mediated degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.